molecular formula C18H13FN2O3S B3003403 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 878915-95-8

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B3003403
CAS No.: 878915-95-8
M. Wt: 356.37
InChI Key: BXJUOEZUIVQFDK-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a thiazol-2-yl ring, which is further substituted with a 3-fluorobenzamide group.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S/c19-13-3-1-2-12(8-13)17(22)21-18-20-14(10-25-18)11-4-5-15-16(9-11)24-7-6-23-15/h1-5,8-10H,6-7H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJUOEZUIVQFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Thiazol-2-yl + benzodioxin 3-Fluorobenzamide Potential anti-inflammatory activity
D4476 () Imidazol-2-yl + benzodioxin Pyridinyl Immunomodulatory (TB therapy)
5c () Benzodioxin + sulfonamide 3-Phenylpropyl Inactive against bacterial strains
Compound 3 () Benzopyran-2-one + benzodioxin Hydroxyiminomethyl Structural rigidity (Schiff base)
EN300-26607662 () Prop-2-enamide + morpholinyl Nitrophenyl High molecular weight (481.43 g/mol)
  • The 3-fluorobenzamide group increases lipophilicity, which may enhance membrane permeability relative to polar sulfonamides .

Physicochemical Properties

Property Target Compound 5c () D4476 ()
Molecular Weight ~350–370 g/mol (est.) 454.49 g/mol ~450 g/mol (est.)
logP (Lipophilicity) ~3.5 (fluorobenzamide) ~2.8 (sulfonamide) ~3.0 (imidazole)
Solubility Moderate (amide) Low (sulfonamide) Moderate (pyridine)

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